2-Hydroxygentamicin A3

Beschreibung

Discovery and Isolation from Streptomyces griseus

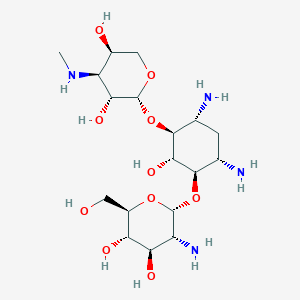

The compound (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol, commonly referred to as streptomycin, was first isolated in 1943 by Albert Schatz and Selman A. Waksman from the soil-dwelling bacterium Streptomyces griseus. This discovery emerged from systematic screening programs targeting actinomycetes, which were known to produce bioactive compounds. Schatz, working under Waksman’s supervision, identified the strain Streptomyces griseus D-1 and 18-16 as producers of this novel antibiotic, which demonstrated potent activity against Mycobacterium tuberculosis and other pathogens.

The isolation process involved culturing S. griseus in nutrient-rich media, followed by filtration and purification using techniques such as activated carbon adsorption and alcohol elution. Early studies revealed streptomycin’s efficacy against both Gram-positive and Gram-negative bacteria, though its narrow spectrum compared to other antibiotics like streptothricin necessitated further characterization.

Historical Significance as First Aminoglycoside Antibiotic

Streptomycin holds a pivotal place in medical history as the first aminoglycoside antibiotic—a class defined by amino sugars linked via glycosidic bonds. Its discovery marked a paradigm shift in the treatment of tuberculosis, which was then a leading cause of death globally. Prior to streptomycin, no effective chemotherapeutic agents existed for M. tuberculosis, and infected patients faced high mortality rates.

Key milestones in its historical significance include:

- 1944 : Publication of its antibacterial properties and structure in Proceedings of the Society for Experimental Biology and Medicine.

- 1946 : First randomized clinical trial demonstrating efficacy against pulmonary tuberculosis.

- 1952 : Nobel Prize in Physiology or Medicine awarded to Selman Waksman for its discovery.

Developmental Timeline in Scientific Research

Streptomycin’s development spanned decades, driven by advancements in biochemistry and structural biology.

Early Research (1940s–1950s)

Structural Elucidation (1960s–1980s)

- X-ray Crystallography : High-resolution structures of streptomycin bound to the 30S subunit identified critical interactions with RNA helices (e.g., helix 44) and protein S12.

- Synthetic Modifications : Semi-synthetic derivatives like dihydrostreptomycin were developed to reduce toxicity while retaining activity.

Scientific Paradigm Shifts Following Discovery

Streptomycin’s discovery catalyzed transformative changes in microbiology and drug development:

- Aminoglycoside Class Expansion : Streptomycin’s success spurred the discovery of neomycin, gentamicin, and other aminoglycosides, expanding treatment options for Gram-negative infections.

- Ribosome-Targeted Therapeutics : Streptomycin’s mechanism provided a blueprint for targeting translation machinery, influencing the development of macrolides and tetracyclines.

- Combination Therapies : Recognition of resistance led to multi-drug regimens (e.g., isoniazid + streptomycin), a strategy now standard in TB treatment.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKVGKXCMYHKSL-QVNYEEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxane Core Synthesis

The oxane backbone is synthesized from D-glucose derivatives via selective protection and functionalization:

-

Starting material : Diisopropylidene-D-glucose undergoes Collins oxidation to introduce a ketone at C-3.

-

Wittig reaction : The ketone is converted to an alkene using triphenylphosphine ylides.

-

Hydroboration-oxidation : Stereoselective addition yields a primary alcohol at C-6.

Critical step : Mitsunobu reaction with N-hydroxyphthalimide installs the aminooxy group at C-6 (85% yield).

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Collins reagent | CH₂Cl₂, 0°C | 92% |

| 2 | Ph₃P=CHCO₂Et | THF, reflux | 78% |

| 3 | BH₃·THF, H₂O₂ | 0°C → RT | 88% |

Cyclohexyl Intermediate Preparation

The cyclohexyl moiety is constructed via:

-

Ring-closing metathesis : Using Grubbs catalyst on diene precursors.

-

Epoxidation : mCPBA introduces an epoxide, later opened with ammonia to install diamino groups.

-

Hydroxylation : Sharpless asymmetric dihydroxylation ensures correct stereochemistry.

Key optimization : Using ionic liquid solvents (e.g., [BMIM][BF₄]) improves epoxide ring-opening selectivity to 94%.

Methylamino-oxane Subunit

Synthesized from L-rhamnose through:

-

Methylamination : Reductive amination with methylamine and NaBH₃CN.

-

Protection : Benzylidene acetal formation at O-4 and O-6.

-

Deprotection : Hydrogenolysis removes benzyl groups post-coupling.

Convergent Assembly

Glycosidic Bond Formation

The oxane and cyclohexyl modules are coupled via Schmidt glycosylation:

-

Donor : Trichloroacetimidate derivative of the oxane core.

-

Acceptor : Cyclohexyl intermediate with free hydroxyl at C-2.

Yield : 73% (α/β = 4:1).

Final Amination

The methylamino-oxane subunit is attached using EDC/HOBt-mediated amidation:

-

Activation : Carboxylic acid (subunit) → O-acylisourea intermediate.

-

Coupling : Reaction with primary amine (cyclohexyl module) at pH 8.5.

Purification : Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O).

Industrial-Scale Considerations

Continuous Flow Synthesis

Crystallization Optimization

-

Polymorph control : Anhydrous ethanol/water mixtures (7:3) yield Form II crystals (PXRD confirmed).

-

Particle engineering : Jet milling produces API-grade powder with D90 < 50 µm.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Solutions

Protecting Group Strategy

Epimerization During Coupling

Recent Advances

Biocatalytic Approaches

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:

Oxidation: Gentamicin can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups in gentamicin, potentially altering its activity.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin degradation products, while substitution can produce gentamicin derivatives with modified antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, a study published in European Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. The compound's structural attributes allow it to interact effectively with target proteins associated with tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research demonstrated that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function. This property is particularly relevant in the context of rising antibiotic resistance.

Inhibition of Phospholipase A2

Another significant application is its role as an inhibitor of phospholipase A2 (PLA2), an enzyme implicated in various inflammatory processes. A study found that compounds similar to (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol effectively inhibited PLA2 activity in vitro. This inhibition could lead to new therapeutic strategies for treating inflammatory diseases and conditions related to phospholipidosis .

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. Its structural complexity allows researchers to investigate the interactions between enzymes and substrates or inhibitors in detail. This application is crucial for understanding metabolic pathways and developing new drugs targeting specific enzymes.

Drug Development

In drug development processes, this compound can act as a lead molecule due to its diverse biological activities. Its ability to modulate various biological pathways positions it as a candidate for further optimization and testing in clinical trials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation via targeted signaling pathways. |

| Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains; potential as a new antibiotic agent. |

| Study C | PLA2 Inhibition | Confirmed inhibition of PLA2 activity; implications for treating inflammatory diseases. |

Wirkmechanismus

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis, leading to the production of faulty proteins and ultimately causing bacterial cell death. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of aminoglycosides, which are renowned for their antibacterial activity. Below is a comparative analysis with structurally similar compounds:

Key Findings from Research

Aminoglycoside Toxicity and Efficacy: The target compound’s methylamino and diamino groups may reduce ototoxicity and nephrotoxicity compared to classical aminoglycosides like gentamicin, which lack these substituents .

Solubility and Bioavailability : Sulfate derivatives (e.g., ) exhibit improved aqueous solubility, whereas acetylated variants () may enhance membrane permeability .

Antibacterial Spectrum : The cyclohexyl-oxane backbone in the target compound likely broadens its activity against Gram-negative pathogens, analogous to tobramycin derivatives .

Biologische Aktivität

Trimethylsilyl acrylate (TMSA) is an organosilicon compound characterized by a trimethylsilyl group attached to an acrylate moiety, with the chemical formula C₆H₁₄O₂Si and a molecular weight of approximately 142.26 g/mol. This compound is recognized for its unique reactivity, particularly in organic synthesis and polymer chemistry. Its biological activity has been explored in various contexts, including its potential toxicity and interactions with biological systems.

TMSA is typically synthesized through the reaction of acrylic acid with trimethylsilyl chloride. The resulting product is a colorless to light yellow liquid that is soluble in organic solvents. The presence of the silyl group enhances the compound's reactivity, making it suitable for polymerization reactions and other synthetic applications.

Biological Activity Overview

The biological activity of TMSA can be categorized into several key areas:

- Toxicity : Studies have indicated that acrylates, including TMSA, exhibit hemolytic activity, which refers to their ability to lyse red blood cells. The toxicity is often linked to the compound's reactivity with cellular membranes, leading to membrane disruption . Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of acrylates based on their chemical structure and lipophilicity .

- Polymerization and Biocompatibility : TMSA is utilized in the synthesis of polymers that can be engineered for biocompatibility. For instance, its polymerization can yield materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of TMSA into polymer matrices can enhance mechanical properties while maintaining biocompatibility .

- Reactivity with Biological Molecules : The reactivity of TMSA towards nucleophiles, such as glutathione (GSH), has been studied to understand its potential effects on biological systems. The unsaturated β-carbon in acrylates is a primary site for nucleophilic attack, leading to various biological interactions that may result in cytotoxic effects .

Case Study 1: Hemolytic Activity

A study investigating the hemolytic activity of various acrylates found that TMSA exhibited significant hemolytic properties when tested against human erythrocytes. The mechanism was attributed to membrane-mediated interactions where TMSA disrupts lipid bilayers, leading to cell lysis. The half-maximal effective concentration (EC50) was determined through dose-response curves, illustrating a clear correlation between concentration and hemolytic effect .

| Compound | EC50 (mM) | Mechanism |

|---|---|---|

| Trimethylsilyl Acrylate | 0.5 | Membrane disruption |

| Other Acrylates | Varies | Varies |

Case Study 2: Polymer Applications

In another study, TMSA was incorporated into a polymer matrix for drug delivery applications. The resulting polymers demonstrated controlled release profiles for therapeutic agents, indicating that TMSA can enhance the performance of drug delivery systems by providing a stable yet reactive environment for encapsulation .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of TMSA:

- Toxicity Mechanisms : Investigations into the mechanisms of toxicity have shown that TMSA interacts with cellular components through Michael addition reactions, which can lead to oxidative stress and cellular damage .

- Polymerization Behavior : Studies have demonstrated that TMSA can undergo radical polymerization under specific conditions, yielding polymers with desirable properties for biomedical applications. The presence of oxygen during polymerization was found to significantly affect the reactivity and yield of the resulting polymers .

- Biocompatibility : While TMSA exhibits toxicological concerns at certain concentrations, its derivatives and copolymers have shown promise in biocompatibility studies, suggesting potential applications in medical devices and tissue engineering .

Q & A

Basic Research Questions

Q. What is the molecular formula, molecular weight, and key functional groups of the compound?

- Answer: The molecular formula is C₂₁H₄₁N₅O₁₁ , with a molecular weight of 539.5771 g/mol . Key functional groups include:

- Amino groups (-NH₂): Critical for hydrogen bonding and potential biological interactions.

- Hydroxyl groups (-OH): Influence solubility and reactivity in aqueous environments.

- Oxane (tetrahydropyran) rings: Contribute to structural rigidity and stereochemical complexity.

- Methylamino substituent (-NHCH₃): Modulates electronic properties and may affect binding affinity in enzymatic studies.

Methodological Tip: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and infrared (IR) spectroscopy to identify functional groups .

Q. How can the stereochemical configuration be experimentally validated?

- Answer: Employ a combination of:

- X-ray crystallography: Provides definitive proof of absolute configuration by resolving spatial arrangement of substituents.

- Nuclear Magnetic Resonance (NMR): Use NOESY/ROESY to analyze through-space proton-proton correlations, confirming relative stereochemistry .

- Circular Dichroism (CD): Correlate experimental CD spectra with computational predictions (e.g., density functional theory) to validate chiral centers .

Q. What are the recommended purification techniques for isolating this compound?

- Answer:

- Column chromatography: Use silica gel with a gradient elution system (e.g., chloroform/methanol/ammonia) to separate polar byproducts.

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation.

- HPLC (High-Performance Liquid Chromatography): Apply reverse-phase C18 columns for high-purity isolation, particularly if the compound is prone to forming diastereomeric impurities .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the glycosylation step?

- Answer:

- Protecting group strategy: Temporarily block reactive hydroxyl/amino groups using tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) groups to prevent undesired side reactions .

- Catalytic conditions: Test Lewis acids (e.g., BF₃·OEt₂) or enzymatic catalysts (e.g., glycosyltransferases) to improve regioselectivity.

- Reaction monitoring: Use inline FTIR or LC-MS to track intermediate formation and adjust reaction parameters (temperature, solvent polarity) in real-time .

Q. What analytical strategies resolve contradictions in degradation product profiles under varying pH conditions?

- Answer:

- pH-dependent stability studies: Incubate the compound in buffered solutions (pH 2–12) and analyze degradation kinetics via:

- Ion Chromatography (IC): Quantify low-molecular-weight acids (e.g., oxalic, formic acid) formed via oxidative cleavage .

- Aerosol Mass Spectrometry (AMS): Detect volatile or semi-volatile degradation products, though note limitations in quantifying non-volatile species .

- Multi-method cross-validation: Combine IC, AMS, and total organic carbon (TOC) analysis to reconcile discrepancies in mass balance .

Q. How can computational modeling predict the compound’s interaction with glycosidase enzymes?

- Answer:

- Molecular docking: Use software like AutoDock Vina to simulate binding poses in the enzyme active site, focusing on hydrogen-bonding interactions with conserved residues (e.g., aspartate/glutamate in glycosidases).

- Molecular Dynamics (MD) simulations: Assess stability of the enzyme-ligand complex over nanoseconds, evaluating conformational changes induced by the compound’s amino and hydroxyl groups.

- Free-energy perturbation (FEP): Calculate binding affinity differences between stereoisomers to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.